D-Fuconate

Description

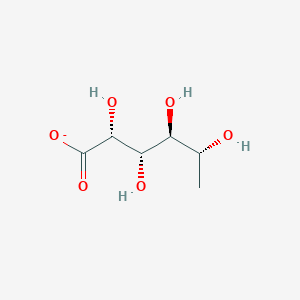

Structure

3D Structure

Properties

Molecular Formula |

C6H11O6- |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoate |

InChI |

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m1/s1 |

InChI Key |

NBFWIISVIFCMDK-MGCNEYSASA-M |

SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O |

Origin of Product |

United States |

Biosynthetic and Degradative Pathways of D Fuconate

Elucidation of D-Fuconate Biosynthesis Pathways

Detailed, naturally occurring biosynthetic pathways specifically leading to the formation of this compound are not clearly defined in the provided search results. Much of the available information pertains to the metabolism of related sugars or the degradation of this compound itself.

Based on the search results, direct natural precursors specifically for biosynthesis of this compound are not explicitly identified. One study mentions a predicted synthetic pathway that could potentially redirect metabolic flux from pyruvate (B1213749) and lactaldehyde towards this compound via a 2-dehydro-3-deoxy-L-fuconate intermediate, but notes that the conversion to this compound in this predicted route is energetically unfavorable japsonline.com. This represents a theoretical or engineered pathway rather than a naturally elucidated one.

Information regarding a specific enzymatic cascade for the formation of this compound in natural biological systems is not provided in the search results. The enzymes discussed in relation to this compound primarily function in its degradation.

Specific dehydrogenases and epimerases solely dedicated to the synthesis of this compound were not identified in the search results. Enzymes mentioned in the context of sugar acid metabolism, such as dehydratases and dehydrogenases, are often involved in the catabolism of related compounds like L-fucose, D-arabinonate, or L-arabinonate, and some may exhibit promiscuous activity on this compound or L-fuconate uniprot.orguef.fi. However, their primary physiological role is often in degradation pathways.

The search results discuss nucleotide sugars, specifically GDP-L-fucose, in the context of L-fucose biosynthesis and its role in fucosylation nih.govoup.com. GDP-L-fucose is synthesized via de novo or salvage pathways and serves as a precursor for the enzymatic transfer of L-fucose residues to glycans nih.govoup.com. There is no information presented linking nucleotide sugars directly to the biosynthesis of this compound.

Information on the specific genetic regulation of genes involved in this compound biosynthesis was not found in the provided search results. Studies mention the genetic organization and regulation of genes involved in the dissimilation (catabolism) of L-fucose in Escherichia coli and gene clusters related to D-arabinose and L-fucose metabolism in other bacteria oup.comnih.govnih.gov. However, this does not directly address the regulation of this compound biosynthesis.

Enzymatic Cascade in this compound Formation

This compound Degradation and Catabolic Pathways

In contrast to its biosynthesis, the degradation of this compound has been characterized, primarily as part of sugar metabolism pathways in microorganisms. This compound serves as an intermediate in these catabolic routes.

A key enzyme in this compound degradation is this compound dehydratase (EC 4.2.1.67), also known as this compound hydro-lyase wikipedia.orggenome.jpqmul.ac.uk. This enzyme catalyzes the dehydration of this compound to form 2-dehydro-3-deoxy-D-fuconate wikipedia.orggenome.jpqmul.ac.uk. This reaction is a crucial step in the catabolism of this compound and is considered part of fructose (B13574) and mannose metabolism wikipedia.orggenome.jp.

The product of this dehydration, 2-dehydro-3-deoxy-D-fuconate, can be further metabolized. In some pathways, this intermediate is cleaved by an aldolase (B8822740) into pyruvate and D-lactaldehyde h-its.orgcapes.gov.br. This cleavage represents a mechanism to channel the carbon atoms from this compound into central metabolic intermediates like pyruvate.

The this compound dehydratase (EC 4.2.1.67) belongs to the lyase family, specifically the hydro-lyases wikipedia.org. It has been shown to also accept L-arabinonate as a substrate genome.jpqmul.ac.uk. Other sugar acid dehydratases, such as the L-arabinonate dehydratase (EC 4.2.1.25) from Rhizobium leguminosarum, have also demonstrated the ability to dehydrate this compound with good catalytic efficiency uniprot.orguef.fi.

The degradation pathway involving this compound can be summarized as follows:

This compound Catabolic Pathway

| Step | Enzyme | EC Number | Reaction | Product(s) |

| 1 | This compound dehydratase | 4.2.1.67 | This compound 2-dehydro-3-deoxy-D-fuconate + H₂O | 2-dehydro-3-deoxy-D-fuconate, Water |

| 2 | 2-dehydro-3-deoxy-D-fuconate aldolase | 4.1.2.- | 2-dehydro-3-deoxy-D-fuconate Pyruvate + D-Lactaldehyde | Pyruvate, D-Lactaldehyde |

This catabolic route allows organisms to derive energy and metabolic intermediates from this compound.

Enzymes Involved in this compound Degradation

| Enzyme Name | EC Number | Role in Pathway | Organism (where studied) | Notes |

| This compound dehydratase | 4.2.1.67 | Dehydration | Pseudomonad wikipedia.orggenome.jpqmul.ac.uk | Also acts on L-arabinonate genome.jpqmul.ac.uk. Requires Mg²⁺ cdnsciencepub.com. |

| L-arabinonate dehydratase | 4.2.1.25 | Dehydration | Rhizobium leguminosarum uniprot.orguef.fi | Can dehydrate this compound uniprot.orguef.fi. |

| 2-dehydro-3-deoxy-D-fuconate aldolase | 4.1.2.- | Cleavage | Pseudomonad h-its.orgcapes.gov.br | Cleaves to pyruvate and D-lactaldehyde h-its.orgcapes.gov.br. |

Research Findings Related to this compound Metabolism

Studies on D-fucose metabolism in Pseudomonas led to the identification of this compound as an intermediate and the characterization of this compound dehydratase wikipedia.orggenome.jpqmul.ac.uk.

The activity of this compound dehydratase (EC 4.2.1.67) has been linked to fructose and mannose metabolism pathways wikipedia.orggenome.jph-its.org.

Research on sugar acid dehydratases in the enolase superfamily has revealed that some enzymes, like L-arabinonate dehydratase, can exhibit activity on this compound, highlighting potential metabolic promiscuity uniprot.orguef.fi.

The end products of the characterized this compound degradation pathway are pyruvate and D-lactaldehyde h-its.orgcapes.gov.br.

Identification of this compound Catabolic Enzymes and Their Specificity

The degradation of this compound is primarily mediated by specific enzymes, notably dehydratases and aldolases. These enzymes exhibit distinct specificities towards this compound and its metabolic intermediates.

This compound Dehydratase and Hydro-lyase Mechanisms

This compound dehydratase (EC 4.2.1.67), also known as this compound hydro-lyase, catalyzes the conversion of this compound to 2-dehydro-3-deoxy-D-fuconate (2-keto-3-deoxy-D-fuconate) with the removal of a water molecule. wikipedia.orgenzyme-database.org This enzyme belongs to the lyase family, specifically the hydro-lyases, which cleave carbon-oxygen bonds. wikipedia.orgenzyme-database.org

The mechanism of some dehydratases in the enolase superfamily, such as L-fuconate dehydratase, involves the abstraction of the 2-proton by a lysine (B10760008) residue (e.g., Lys 220 in Xanthomonas campestris L-fuconate dehydratase), followed by acid catalysis of the beta-elimination of the 3-OH group by a histidine residue (e.g., His 351), leading to the formation of a 2-keto-3-deoxy product. nih.gov This reaction proceeds through an enediolate intermediate, which is stabilized by an active site divalent metal cation, typically Mg²⁺. acs.orguniprot.org While this mechanism is described for L-fuconate dehydratase, similar principles involving proton abstraction and elimination are characteristic of dehydratases acting on sugar acids.

Some sugar acid dehydratases, including those acting on this compound, belong to the IlvD/EDD superfamily and contain iron-sulfur clusters as cofactors. uef.fi These enzymes often function as dimers or tetramers, with active sites located at monomer interfaces. uef.fi Studies on L-arabinonate dehydratase, which can also act on this compound, suggest that a conserved C-terminal histidine residue is involved in the formation of the active site. uef.firesearchgate.net

Aldolase-Mediated Cleavage of this compound Intermediates

Following the dehydration of this compound to 2-keto-3-deoxy-D-fuconate, this intermediate is subject to aldol (B89426) cleavage. This reaction is catalyzed by 2-keto-3-deoxysugar acid aldolases, which cleave the six-carbon intermediate into two smaller molecules. nih.govresearchgate.net

In some microbial pathways, 2-keto-3-deoxy-L-fuconate is cleaved by an aldolase (EC 4.1.2.64) into pyruvate and L-lactaldehyde. oup.comresearchgate.net These aldolases often belong to the dihydrodipicolinate synthase/N-acetylneuraminate lyase (DHDPS/NAL) protein superfamily. nih.govresearchgate.net Class I aldolases in this superfamily form a covalent Schiff base intermediate between a lysine residue and the carbonyl carbon of the substrate. nih.govresearchgate.netresearchgate.net

The specificity of these aldolases can vary, with some exhibiting specificity for the stereochemistry at the C4 position of the 2-keto-3-deoxysugar acid. nih.govresearchgate.net

Metabolic Fates of this compound Degradation Products

The primary products of the aldolase-mediated cleavage of 2-keto-3-deoxy-D-fuconate are pyruvate and an aldehyde, such as D-lactaldehyde or L-lactaldehyde, depending on the specific pathway and stereochemistry. nih.govoup.comresearchgate.netcore.ac.uk

Pyruvate is a central metabolic intermediate involved in numerous pathways, including glycolysis, gluconeogenesis, the citric acid cycle, and fermentation. wikipedia.org It can be further metabolized to produce energy or used as a precursor for the synthesis of other molecules. wikipedia.orgnih.gov

Lactaldehyde (both D- and L-isomers) can be further metabolized. For example, L-lactaldehyde can be converted to L-lactate by an aldehyde dehydrogenase. core.ac.uk Lactate (B86563) is another metabolic end product, particularly in anaerobic conditions, and can also be interconverted with pyruvate. wikipedia.org

Microbial Pathways for this compound Utilization

Microorganisms are known to utilize this compound as a carbon and energy source through specific catabolic pathways. These pathways often involve the enzymes discussed above: a dehydratase acting on this compound and an aldolase cleaving the resulting 2-keto-3-deoxy-D-fuconate. nih.govoup.comnih.govwikipedia.orgwikipedia.orgfishersci.sethegoodscentscompany.com

While the "phosphorylated" pathway for L-fucose metabolism in bacteria like Escherichia coli involves phosphorylation and cleavage of L-fuculose 1-phosphate into dihydroxyacetone phosphate (B84403) and L-lactaldehyde, alternative "non-phosphorylated" pathways exist in some bacteria and archaea. researchgate.netoup.com In these non-phosphorylated routes, sugar acids like L-fuconate (derived from L-fucose oxidation) or this compound undergo dehydration followed by aldol cleavage of the 2-keto-3-deoxysugar acid intermediate. researchgate.netoup.comcore.ac.uk

The genes encoding the enzymes involved in these microbial this compound utilization pathways are often clustered together in bacterial genomes. oup.comresearchgate.net Examples of microorganisms studied for their fucose/fuconate metabolism include Xanthomonas campestris and Sulfolobus solfataricus. nih.govcore.ac.uk

Enzymology and Structural Biology of D Fuconate Interacting Proteins

Biochemical Characterization of D-Fuconate Metabolizing Enzymes

Biochemical studies provide insights into the catalytic properties, substrate preferences, and cofactor requirements of enzymes that interact with this compound.

Kinetic Analysis of this compound Specific Enzymes (e.g., Km, Vmax, kcat)

Kinetic analysis is crucial for understanding the efficiency and affinity of enzymes for their substrates. While extensive kinetic data specifically for this compound specific enzymes is less prevalent in the provided search results compared to L-fuconate dehydratases, some studies shed light on enzymes that show activity towards this compound.

For instance, an L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT), belonging to the IlvD/EDD superfamily, has been reported to have the highest catalytic efficiency (kcat/Km) for this compound compared to other tested sugar acids like L-arabinonate and D-galactonate. researchgate.netuef.fi A variant of this enzyme, H579L, showed an approximately 20% increase in activity on this compound compared to the wild type. uef.finih.gov This suggests that while its primary role might be L-arabinonate dehydration, this compound is a highly efficient substrate.

L-fuconate dehydratase (FucD) from Xanthomonas campestris pv. campestris, an enzyme in the enolase superfamily, primarily metabolizes L-fuconate. researchgate.netnih.govuniprot.org However, it also exhibits activity with other sugar acids, including D-arabinonate and L-galactonate. researchgate.netnih.govuniprot.org While L-fuconate is the preferred substrate with a Km of 0.03 mM, activity with D-arabinonate was observed with a Km of 2.1 mM, and with L-galactonate with a Km of 6.2 mM. uniprot.org Notably, no activity was detected with this compound for this specific L-fuconate dehydratase. uniprot.org

Another L-fuconate dehydratase from Paraburkholderia mimosarum showed higher specificity towards L-fuconate than D-arabinonate, D-altronate, and L-xylonate. oup.comoup.comresearchgate.net The catalytic efficiency (kcat/Km) for L-fuconate was significantly higher than for these other substrates. oup.com

These findings highlight that while some enzymes show high specificity for L-fuconate, others, like RlArDHT, demonstrate high catalytic efficiency with this compound, indicating that this compound can be a preferred substrate for certain dehydratases from different enzyme superfamilies.

| Enzyme Source | Substrate | Km (mM) | Relative Activity/Specificity | Notes | Source |

| Rhizobium leguminosarum bv. trifolii RlArDHT | This compound | N/A | Highest kcat/Km | Optimal substrate for wild-type. uef.finih.gov | uef.finih.gov |

| RlArDHT variant H579L | This compound | N/A | ~20% higher activity | Compared to wild-type RlArDHT. uef.finih.gov | uef.finih.gov |

| Xanthomonas campestris FucD | L-fuconate | 0.03 | Preferred | EC 4.2.1.68. uniprot.org | uniprot.org |

| Xanthomonas campestris FucD | D-arabinonate | 2.1 | Lower activity | 8-fold lower activity than L-fuconate. uniprot.org | uniprot.org |

| Xanthomonas campestris FucD | L-galactonate | 6.2 | Lower activity | 15-fold lower activity than L-fuconate. uniprot.org | uniprot.org |

| Xanthomonas campestris FucD | This compound | N/A | No activity detected | uniprot.org | uniprot.org |

| Paraburkholderia mimosarum L-fuconate dehydratase | L-fuconate | N/A | Higher specificity | Compared to D-arabinonate, D-altronate, L-xylonate. oup.comoup.comresearchgate.net | oup.comoup.comresearchgate.net |

| Sulfolobus solfataricus DHAD | This compound | N/A | 10% activity | Compared to preferred substrate 2,3-dihydroxyisovalerate. mdpi.com | mdpi.com |

| Aspergillus niger L-galactonate dehydratase | L-fuconate | N/A | Highest activity | Unclear if involved in L-fuconate catabolism in fungi. researchgate.net | researchgate.net |

Substrate Specificity and Promiscuity Profiles of this compound Related Enzymes

Enzymes involved in sugar acid metabolism, including those interacting with this compound, often exhibit substrate promiscuity. This allows them to act on a range of structurally similar compounds.

The L-fuconate dehydratase from Xanthomonas campestris (FucD) demonstrates promiscuity by catalyzing the dehydration of L-fuconate, L-galactonate, D-arabinonate, D-altronate, L-talonate, and D-ribonate. researchgate.netnih.gov However, as mentioned, it shows no detectable activity with this compound itself. uniprot.org

In contrast, the L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) shows significant activity with this compound, identifying it as an optimal substrate despite its primary annotation. uef.finih.gov This enzyme belongs to the IlvD/EDD superfamily, members of which often display substrate promiscuity. uef.fimdpi.com

Another example of promiscuity is the dihydroxyacid dehydratase (DHAD) from Sulfolobus solfataricus, which showed activity with this compound (10% of the activity observed with its preferred substrate, 2,3-dihydroxyisovalerate), in addition to other sugar acids like D-gluconate, D-xylonate, and D-arabinonate. mdpi.com

The D-altronate dehydratase family of enzymes has also been shown to display both metabolic and substrate promiscuity, being involved in the non-phosphorylative pathways of D-arabinose, L-galactose, and L-fucose. researchgate.netresearchgate.netmdpi.com

While some enzymes like the L-fuconate dehydratase from Paraburkholderia mimosarum show higher specificity towards L-fuconate over other tested sugar acids oup.comoup.comresearchgate.net, the general theme among sugar acid dehydratases, particularly within the enolase and IlvD/EDD superfamilies, is a degree of substrate promiscuity that can include activity towards this compound or structurally related sugar acids.

Cofactor Requirements for this compound Conversions

Enzymes that catalyze the conversion of sugar acids, including dehydratases, often require specific cofactors for their activity.

L-fuconate dehydratase from Xanthomonas campestris requires Mg2+ as a cofactor. uniprot.orguniprot.orgproteopedia.org The magnesium ion is essential for stabilizing the enediolate intermediate formed during the dehydration reaction. uniprot.orgproteopedia.org The active site contains carboxylate ligands that coordinate the essential Mg2+ ion. researchgate.net

Enzymes belonging to the IlvD/EDD superfamily, which includes the this compound-active L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii, often contain iron-sulfur clusters, specifically [4Fe-4S] or [2Fe-2S], as cofactors. researchgate.netuef.fi These iron-sulfur clusters are required for the dehydratase activity. researchgate.net For example, the D-xylonate dehydratase from Caulobacter crescentus, also in the IlvD/EDD family, requires a [2Fe-2S] cluster and Mg2+ for its activity. researchgate.net

The D-gluconate dehydratase from Sulfolobus solfataricus, another dehydratase, is activated by divalent metal ions such as Co2+, Mg2+, Mn2+, and Ni2+, while being inhibited by EDTA, which chelates metal ions. portlandpress.com

Based on the characteristics of related sugar acid dehydratases, enzymes acting on this compound are likely to require divalent metal ions, such as Mg2+, and potentially iron-sulfur clusters, depending on the enzyme superfamily to which they belong.

| Enzyme Superfamily | Potential Cofactors | Examples of Related Enzymes | Source |

| Enolase Superfamily | Mg2+ | L-fuconate dehydratase (X. campestris) | uniprot.orguniprot.orgproteopedia.org |

| IlvD/EDD Superfamily | [4Fe-4S] or [2Fe-2S], Mg2+ | L-arabinonate dehydratase (R. leguminosarum), D-xylonate dehydratase (C. crescentus) | researchgate.netuef.fi |

| Other Dehydratases | Divalent metal ions (Co2+, Mg2+, Mn2+, Ni2+) | D-gluconate dehydratase (S. solfataricus) | portlandpress.com |

Structural Basis of this compound Recognition and Catalysis

Understanding the three-dimensional structure of this compound interacting enzymes provides crucial insights into how these proteins bind this compound and catalyze its conversion.

X-ray Crystallography Studies of this compound Binding Proteins and Dehydratases

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins. Several structures of sugar acid dehydratases, including those with activity towards L-fuconate or D-arabinonate (structurally related to this compound), have been determined.

The crystal structure of L-fuconate dehydratase from Xanthomonas campestris has been determined by X-ray diffraction at resolutions including 2 Å and 2.128 Å. proteopedia.orgnih.govproteopedia.orgrcsb.orgcathdb.info These structures, such as PDB entries 2HNE and 4IP4, show the enzyme liganded with Mg2+. proteopedia.orgproteopedia.org This enzyme belongs to the mandelate (B1228975) racemase subgroup of the enolase superfamily and shares a conserved active site motif with other members, including carboxylate ligands for the essential Mg2+ and catalytic residues involved in proton abstraction and elimination. researchgate.netnih.gov While this structure provides a model for sugar acid dehydration in this superfamily, it is specific to L-fuconate binding and catalysis, as the enzyme shows no activity with this compound. uniprot.org

For enzymes that do interact with this compound, structural information is beginning to emerge. A crystal structure of a variant (H579L) of the L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii, which is highly efficient with this compound, was determined at 2.4 Å resolution in complex with a product analog, 2-oxobutyrate. uef.finih.gov This structure is the first enzyme-ligand complex structure from the IlvD/EDD superfamily and provides insights into the substrate binding cavity and the proposed reaction mechanism for this family of dehydratases. uef.finih.gov The mutation of the C-terminal histidine to leucine (B10760876) in the H579L variant was shown to enlarge the substrate-binding cavity, potentially influencing substrate preference. uef.fi The binding of the 2-oxobutyrate analog in the active site supports a mechanism involving dehydration. nih.gov

These crystallographic studies, particularly on enzymes showing activity with this compound like the RlArDHT variant, are crucial for understanding the molecular basis of this compound recognition and the catalytic mechanisms employed by these dehydratases.

Engineering of this compound Modifying Enzymes for Research Applications

Engineering of enzymes that interact with this compound holds potential for various research and biotechnological applications, particularly in the synthesis of rare sugars and the manipulation of metabolic pathways. Enzymes involved in the metabolism of fucose and related sugar acids, such as L-fucose isomerase and dehydratases, are targets for engineering efforts.

L-fucose isomerase (EC 5.3.1.25), which catalyzes the reversible isomerization of L-fucose to L-fuculose, is an example of an enzyme with potential for producing rare sugars. wikipedia.orgnih.govmdpi.com Directed evolution and site-directed mutagenesis are common techniques used to modify enzyme specificity and activity. acs.org By altering key residues in the active site or modifying structural loops, researchers can aim to enhance the enzyme's efficiency with specific substrates or even introduce novel catalytic activities. acs.orgnih.gov

Dehydratases, such as this compound dehydratase (EC 4.2.1.67) and L-fuconate dehydratase, are also relevant targets for engineering. wikipedia.orgacs.org These enzymes catalyze the removal of water from their substrates, a crucial step in the metabolic pathways of sugar acids. wikipedia.org Understanding the structural determinants of substrate specificity and the catalytic mechanism of these dehydratases is essential for rational engineering design. nih.gov Studies on related dehydratases within the enolase superfamily have revealed that even small changes in chirality can significantly impact kinetic efficiency, highlighting the precision required in engineering these enzymes. osti.gov

Engineering efforts can focus on improving enzyme thermostability, pH optima, or tolerance to inhibitors, making them more suitable for industrial or research applications. nih.gov For instance, the characterization of thermostable L-fucose isomerases from extremophilic organisms demonstrates the potential for utilizing enzymes from diverse sources for biocatalysis under harsh conditions. nih.govmdpi.com

Furthermore, enzyme engineering can be applied to create novel pathways for the synthesis or degradation of this compound and related compounds. By modifying the substrate specificity or reaction type of existing enzymes, or by combining enzymes with altered properties, researchers can construct synthetic enzyme cascades for the cell-free production of valuable chemicals. researchgate.net

While significant progress has been made in understanding and engineering enzymes, challenges remain in accurately predicting the effects of mutations and designing enzymes with entirely novel functions. acs.org However, the combination of computational modeling, structural biology, and experimental techniques provides a powerful approach for advancing the engineering of this compound modifying enzymes for diverse research applications.

Biological and Ecological Roles of D Fuconate Beyond Mammalian Systems

D-Fuconate in Prokaryotic Metabolism and Cell Biology

Prokaryotes, particularly bacteria, exhibit diverse metabolic capabilities, including the utilization and transformation of various carbohydrates and sugar acids. This compound's role in bacterial systems appears primarily linked to the catabolism of D-fucose and potentially as an intermediate in other metabolic pathways.

Role of this compound in Bacterial Polysaccharide and Glycoconjugate Synthesis

While L-fucose is a known component of many bacterial polysaccharides and glycoconjugates, the direct role of this compound in the synthesis of these structures is less extensively documented in the provided search results. Bacterial polysaccharides are complex structures composed of various monosaccharide units, and some contain unique sugars. frontiersin.org For instance, D-FucNAc has been identified as a component of the capsular polysaccharides in Staphylococcus aureus serotypes 5 and 8. nih.gov However, the metabolic pathway leading to the incorporation of D-fucose derivatives like D-FucNAc into these polysaccharides and the specific involvement of this compound as an intermediate in such synthetic routes are not explicitly detailed in the provided information. The synthesis of these complex bacterial glycans involves specific glycosyltransferases and activated sugar precursors, and while sugar acids can be metabolic intermediates, their direct role as building blocks in polymerization is less common than that of activated sugars (e.g., nucleotide-sugars).

This compound as a Carbon Source in Bacterial Growth and Ecology

Bacteria capable of metabolizing D-fucose are likely to encounter and potentially utilize this compound as a metabolic intermediate. Studies on Pseudomonas species have demonstrated a pathway for D-fucose metabolism that involves the conversion of this compound to 2-keto-3-deoxy-D-fuconate catalyzed by a dehydratase. nih.govsemanticscholar.orgcdnsciencepub.comwikipedia.org This suggests that for these specific bacteria, this compound can serve as an intermediate in a catabolic pathway that allows them to utilize D-fucose as a carbon and energy source. The ability to metabolize various sugars and deoxyhexoses as sole carbon sources is a common feature among microorganisms, enabling them to thrive in diverse environments. nih.gov The mention of mutational acquisition of this compound utilization further supports its potential as a carbon source for bacterial growth, at least in certain adapted strains. msu.edu

This compound in Eukaryotic Systems (Non-Human Model Organisms)

Beyond prokaryotes, this compound and related sugar acid metabolism have been observed in certain non-human eukaryotic organisms, particularly fungi.

This compound Metabolism in Fungi and Yeast

Fungi and yeasts are known for their ability to metabolize a wide array of carbon sources, including various sugars and sugar acids. Research on fungal metabolism of D-galacturonate, a major component of pectin, has revealed metabolic pathways that differ from those found in bacteria. core.ac.ukresearchgate.net In the context of fungal D-galacturonate metabolism, L-fuconate has been mentioned as a metabolite. cdnsciencepub.com While the metabolism of L-fuconate in fungi shows similarities to the L-rhamnose pathway, the specific metabolic fate and role of this compound in fungal and yeast systems are not as clearly defined in the provided information. researchgate.net One search result indicates that this compound dehydratase activity has been reported in Aspergillus sp., suggesting a potential pathway for this compound metabolism in this fungal genus, possibly linked to fructose (B13574) and mannose metabolism. wikipedia.orgresearchgate.netresearchgate.net However, detailed pathways and the significance of this compound metabolism in a wide range of fungi and yeasts are not extensively described in the provided snippets.

This compound in Invertebrate Development and Glycobiology

Glycosylation, including fucosylation, is a crucial post-translational modification in eukaryotes and plays important roles in development and cell-cell interactions. Fucosylation is a conserved feature of N-linked oligosaccharides in animals, including invertebrates like Caenorhabditis elegans and Drosophila melanogaster. nih.gov Fucosylated glycans are implicated in various developmental processes, such as early embryonic development and cell adhesion. oup.com Enzymes involved in fucose metabolism and fucosylation pathways are present in invertebrates. However, the provided information primarily discusses the involvement of fucose itself or fucosylated structures. While homologs of bacterial L-fuconate dehydratase have been identified in vertebrates (like zebrafish) and linked to development, these enzymes are characterized by their activity on L-fuconate, not this compound. nih.govresearchgate.net Direct evidence detailing the presence, metabolism, or specific function of this compound in invertebrate development or glycobiology is not apparent in the search results.

Advanced Analytical Methodologies for D Fuconate Research

Chromatographic-Mass Spectrometric Approaches for D-Fuconate Profiling

Mass spectrometry (MS) coupled with chromatographic separation provides unparalleled sensitivity and selectivity for metabolite analysis. These hyphenated techniques are central to this compound research, enabling its identification and quantification in metabolomics studies and pathway analysis.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in metabolomics for the analysis of small, volatile, and thermally stable molecules. unar.ac.idijfe.org Due to its nature as a sugar acid, this compound is non-volatile and requires chemical derivatization prior to GC-MS analysis to increase its volatility and thermal stability. msstate.edu A common approach involves a two-step derivatization: oximation followed by silylation. The oximation step targets the carbonyl group, while silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

This process yields a volatile this compound-TMS derivative that can be effectively separated on a GC column and subsequently identified by its characteristic mass spectrum. nih.gov The mass spectrometer fragments the derivatized molecule, producing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification by comparison against spectral libraries. researchgate.netresearchgate.net GC-MS provides high chromatographic resolution and is a robust tool for quantifying this compound as part of a larger untargeted metabolomics workflow. msstate.edu

Table 1: Typical GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Description |

|---|---|

| Derivatization | Methoxyamination followed by Trimethylsilylation (TMS) |

| GC Column | Typically a non-polar or semi-polar column (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF) |

| Data Acquisition | Full Scan for profiling; Selected Ion Monitoring (SIM) for targeted quantification |

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for analyzing polar and non-volatile molecules like this compound directly from biological extracts without the need for derivatization. nih.govmdpi.com This makes it a preferred method for studying metabolic pathway intermediates, where sample integrity is crucial. sigmaaldrich.commdpi.com In the metabolic pathway, this compound is converted to 2-keto-3-deoxy-D-fuconate (KDF) by this compound dehydratase. nih.gov

Reversed-phase chromatography is a common separation strategy, though challenges can arise due to the high polarity of this compound. nih.gov To address this, specialized columns such as those designed for polar compounds or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. Electrospray ionization (ESI) is the most common ionization source, typically operated in negative ion mode to detect the deprotonated [M-H]⁻ ion of this compound (C₆H₁₁O₆⁻). sigmaaldrich.com High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, allow for the determination of the accurate mass of this compound, facilitating its unambiguous identification in complex mixtures. mdpi.com

Table 2: Example LC-MS Method for this compound and Related Metabolites

| Parameter | Description |

|---|---|

| LC Column | C18 reversed-phase or HILIC |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion | [M-H]⁻ = m/z 179.056 |

| MS Analyzer | TOF, Orbitrap, Triple Quadrupole (QqQ) |

| Analysis Type | Targeted quantification via Selected Reaction Monitoring (SRM) or untargeted profiling |

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful technique for the analysis of charged and highly polar metabolites, making it ideal for this compound, which exists as an anion in typical biological and separation buffers. researchgate.net CE separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.govnih.gov This separation mechanism is orthogonal to both GC and LC, providing complementary information and exceptional resolving power for complex samples. rsc.org

CE-MS offers very high separation efficiency, leading to narrow peaks and the ability to resolve closely related isomers. researchgate.net It is particularly advantageous for analyzing samples with small volumes and for comprehensive metabolic profiling of the ionic metabolome. researchgate.net The coupling of CE to MS is most commonly achieved via an ESI interface, allowing for the sensitive detection and identification of this compound and other charged intermediates in its metabolic pathway. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation in Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. nih.gov It provides detailed information on the chemical structure, conformation, and dynamics of molecules without requiring chromatographic separation, making it a powerful tool for confirming the identity of metabolites like this compound within biological samples. nih.govsemanticscholar.org

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information for structural confirmation. uni-lj.sipreprints.org The ¹H NMR spectrum of this compound displays distinct signals for each of its non-exchangeable protons. The chemical shift, signal multiplicity (splitting pattern), and integral value of each peak provide information about the electronic environment, neighboring protons, and the number of protons, respectively. mdpi.com Similarly, the ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. uni-lj.si

When this compound is present in a biological sample, such as cell extracts or biofluids, its characteristic ¹H and ¹³C chemical shifts can be used to confirm its presence and structure, provided its concentration is above the NMR detection limit. nih.gov Comparison of the observed chemical shifts with those of an authentic this compound standard or with predicted values from databases allows for confident structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COO⁻) | - | ~175-180 |

| C2 (-CHOH) | ~3.8 - 4.2 | ~70-75 |

| C3 (-CHOH) | ~3.5 - 3.9 | ~70-75 |

| C4 (-CHOH) | ~3.6 - 4.0 | ~70-75 |

| C5 (-CHOH) | ~3.9 - 4.3 | ~70-75 |

| C6 (-CH₃) | ~1.1 - 1.3 | ~15-20 |

Note: These are estimated ranges and can vary based on solvent, pH, and temperature.

While this compound itself is a monosaccharide derivative and does not form glycosidic linkages, its parent sugar, fucose, is a critical component of numerous complex glycans where it is linked to other monosaccharides. Two-dimensional (2D) NMR techniques are essential for determining the structure of these fucosylated glycans, including the position and stereochemistry of the glycosidic linkages. mdpi.comuea.ac.uk

Several 2D NMR experiments are used in concert to elucidate these complex structures:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks within each sugar ring. researchgate.net

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, helping to identify all the protons belonging to a single monosaccharide residue. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to, enabling the assignment of carbon signals based on their known proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one sugar (e.g., fucose) and the carbon of the adjacent sugar to which it is attached. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the 3D conformation and spatial arrangement of the sugars around the glycosidic bond. nih.gov

Through the combined interpretation of these 2D NMR spectra, researchers can precisely map the structure of complex carbohydrates containing fucose, providing insight into the biological context in which this compound's precursor is utilized. nih.gov

Isotopic Labeling Strategies with NMR for this compound Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. When combined with isotopic labeling, MFA can provide detailed insights into the activity of metabolic pathways under specific conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique in these studies, offering the ability to determine the precise location of isotopic labels within a molecule.

The general principle of isotopic labeling for MFA involves introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C), into a biological system. nih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the distribution of these isotopes in the intermediates and end-products of a pathway, researchers can deduce the relative contributions of different routes and calculate the fluxes of the reactions. nih.govresearchgate.net For instance, using specifically labeled glucose, such as [1,2-¹³C₂]glucose, allows for the tracing of carbon atoms through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, as the resulting labeling patterns in metabolites like lactate (B86563) or amino acids are unique to the path taken. nih.gov

NMR spectroscopy is particularly advantageous for this purpose because it can distinguish between different isotopomers (molecules that differ only in the isotopic composition of their atoms). nih.govresearchgate.net Techniques like ¹H-NMR and ¹³C-NMR can provide detailed information on the positional enrichment of ¹³C in metabolites. nih.gov This data is then used in computational models to estimate the flux through various pathways. researchgate.net

Spectrophotometric and Fluorometric Assays for this compound Detection and Enzyme Activity

Spectrophotometric and fluorometric assays are fundamental tools in biochemistry for the detection and quantification of specific molecules and the characterization of enzyme kinetics. These methods rely on measuring changes in light absorbance or fluorescence, respectively.

Spectrophotometric Assays

A continuous spectrophotometric assay has been successfully employed to determine the activity of enzymes that metabolize this compound, such as this compound dehydratase. This type of assay often uses a coupled-enzyme system, where the product of the first reaction is the substrate for a second, indicator enzyme that produces a readily detectable change in absorbance.

For instance, the activity of a dehydratase acting on this compound can be measured by coupling the reaction to a dehydrogenase. In this system, this compound is converted to 2-keto-3-deoxy-D-fuconate by the dehydratase. This product then serves as a substrate for a specific dehydrogenase, which, in the presence of a cofactor like NAD⁺, oxidizes the substrate and concurrently reduces NAD⁺ to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at a wavelength of 340 nm.

A published study on a novel L-fuconate dehydratase, which also exhibits activity towards D-arabinonate and D-altronate, utilized such a coupled spectrophotometric assay. The kinetic parameters for various substrates were determined using this method, providing valuable insights into the enzyme's substrate specificity.

| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) |

|---|---|---|---|

| L-Fuconate | 0.17 ± 0.01 | 18 ± 0.3 | 106 |

| D-Arabinonate | 1.1 ± 0.1 | 24 ± 0.9 | 22 |

| D-Altronate | 1.4 ± 0.1 | 24 ± 1.0 | 17 |

| L-Xylonate | 2.8 ± 0.2 | 2.3 ± 0.1 | 0.82 |

Fluorometric Assays

Fluorometric assays are generally more sensitive than spectrophotometric methods and are based on the detection of fluorescence. nih.govresearchgate.net An enzymatic reaction can be monitored using a fluorometric assay if a substrate or product is naturally fluorescent, or if a fluorogenic substrate is used that becomes fluorescent upon enzymatic modification. mdpi.com

Alternatively, a coupled-enzyme system can be designed where the final product of the reaction sequence is a fluorescent molecule. For example, many fluorometric assays for oxidases are based on the detection of hydrogen peroxide, a common product of these enzymes. The hydrogen peroxide, in the presence of horseradish peroxidase, can react with a non-fluorescent probe to produce a highly fluorescent compound.

While the principles of fluorometric assays are widely applicable, specific fluorometric methods for the direct detection of this compound or for measuring the activity of this compound metabolizing enzymes have not been prominently reported in the scientific literature. The development of such an assay would likely involve either the synthesis of a fluorogenic substrate analog of this compound or the design of a novel coupled-enzyme system that ultimately yields a fluorescent product.

Biotechnological Applications and Engineering of D Fuconate Production and Derivatives

Microbial Fermentation Strategies for D-Fuconate Production

The foundation of biotechnological this compound production lies in the selection and optimization of microbial catalysts and their cultivation conditions. Drawing parallels from the well-established fermentation of other organic acids, a systematic approach is necessary to achieve high yields and productivity.

Strain Selection and Optimization for this compound Biosynthesis

The initial and most critical step in developing a fermentation process is the identification of suitable microbial strains. Naturally occurring microorganisms, particularly from the genus Pseudomonas, are known to possess metabolic pathways for the catabolism of D-fucose, which includes the intermediate this compound. These native pathways, however, are geared towards cellular growth and energy production, not the accumulation of a specific intermediate.

Therefore, strain selection efforts would focus on identifying organisms with high intrinsic activity of the enzymes responsible for converting D-fucose to this compound, namely D-fucose dehydrogenase and D-fuconolactonase. Subsequent optimization would involve classical microbiological techniques such as random mutagenesis followed by high-throughput screening for strains that exhibit enhanced this compound production.

Table 1: Potential Microbial Candidates for this compound Production

| Microbial Genus | Rationale for Selection | Key Metabolic Feature |

| Pseudomonas | Known to metabolize D-fucose. | Possesses D-fucose catabolic pathway. |

| Escherichia | Well-characterized host for metabolic engineering. | Amenable to genetic modification for pathway introduction. |

| Saccharomyces | Robust industrial fermentative organism. | Potential for heterologous expression of biosynthetic genes. |

Fermentation Process Parameters for Maximizing this compound Yield

Once a promising strain is selected, the optimization of fermentation parameters is crucial for maximizing the yield, titer, and productivity of this compound. Key parameters that require careful control and optimization include:

Carbon Source: D-fucose would be the direct precursor, but its cost may necessitate the engineering of strains capable of utilizing cheaper and more abundant feedstocks like glucose or glycerol, with metabolic pathways channeled towards this compound synthesis.

Nitrogen Source: The choice and concentration of the nitrogen source (e.g., ammonium (B1175870) salts, yeast extract) can significantly impact cell growth and product formation.

pH: The pH of the fermentation medium must be maintained within an optimal range for both cell viability and the activity of the key biosynthetic enzymes. For acid production, pH control is critical to prevent product inhibition.

Temperature: Each microbial strain has an optimal temperature for growth and production, which needs to be precisely controlled.

Aeration and Agitation: As the conversion of D-fucose to this compound is an oxidative process, adequate oxygen supply is essential. Agitation ensures homogenous distribution of nutrients and oxygen.

Fed-batch or continuous fermentation strategies are often employed to overcome substrate inhibition and to maintain optimal nutrient concentrations, thereby extending the production phase and increasing the final product titer.

Downstream Processing and Purification of Biotechnologically Produced this compound

Biomass Removal: The first step involves the separation of microbial cells from the liquid culture. This is commonly achieved through centrifugation or microfiltration.

Initial Purification: The clarified fermentation broth, containing this compound along with other soluble components like residual sugars, proteins, and salts, can be subjected to techniques such as ultrafiltration to remove high-molecular-weight impurities.

Product Concentration and Purification: Ion-exchange chromatography is a highly effective method for separating charged molecules like this compound from neutral or oppositely charged impurities. The choice of resin (anion or cation exchanger) and the elution conditions (pH, ionic strength) are critical for achieving high purity.

Final Product Formulation: Following purification, the this compound solution may be concentrated by evaporation, and the final product can be obtained in a solid form through crystallization or spray drying.

Table 2: Overview of Downstream Processing Steps for this compound

| Step | Technique | Purpose |

| 1. Biomass Removal | Centrifugation, Microfiltration | Separation of microbial cells from the fermentation broth. |

| 2. Clarification | Ultrafiltration | Removal of macromolecules like proteins and polysaccharides. |

| 3. Purification | Ion-Exchange Chromatography | Separation of this compound based on its charge. |

| 4. Concentration | Evaporation | Removal of water to increase product concentration. |

| 5. Final Product | Crystallization, Spray Drying | Isolation of this compound in a stable, solid form. |

Metabolic Engineering for Enhanced this compound Production

To move beyond the limitations of native microbial producers, metabolic engineering offers powerful tools to rationally design and construct microbial cell factories for the high-level production of this compound.

Genetic Modifications of Core Metabolic Pathways for this compound Flux Redirection

A key strategy in metabolic engineering is to redirect the flow of carbon from central metabolism towards the desired product. In the context of this compound production, this would involve several genetic modifications:

Blocking Competing Pathways: To prevent the further metabolism of this compound, genes encoding enzymes that catalyze its conversion to downstream metabolites in the D-fucose catabolic pathway would be knocked out. This ensures the accumulation of this compound.

Enhancing Precursor Supply: If a cheaper substrate like glucose is used, metabolic pathways can be engineered to efficiently convert it into the precursor for D-fucose biosynthesis. This might involve the overexpression of genes in the pentose (B10789219) phosphate (B84403) pathway or other relevant pathways.

Optimizing Cofactor Availability: The enzymatic conversion of D-fucose to this compound requires cofactors such as NAD⁺. Engineering the cell's cofactor regeneration systems can ensure a sufficient supply of these essential molecules, thereby boosting the efficiency of the biosynthetic pathway.

Overexpression of this compound Biosynthetic Enzymes

To increase the metabolic flux towards this compound, the enzymes directly involved in its synthesis can be overexpressed. This involves placing the genes encoding D-fucose dehydrogenase and D-fuconolactonase under the control of strong, inducible, or constitutive promoters. This ensures that these key enzymes are present in high concentrations within the cell, thereby increasing the rate of this compound production.

The selection of the source of these enzymes is also important. Genes from organisms that exhibit high enzymatic activity and stability can be heterologously expressed in a robust industrial host like Escherichia coli or Saccharomyces cerevisiae.

Table 3: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Engineering Strategy |

| D-Fucose Dehydrogenase | Catalyzes the oxidation of D-fucose to D-fucono-1,5-lactone. | Overexpression using strong promoters. |

| D-Fuconolactonase | Catalyzes the hydrolysis of D-fucono-1,5-lactone to this compound. | Overexpression to prevent lactone accumulation. |

By combining these fermentation and metabolic engineering strategies, it is anticipated that efficient and economically viable processes for the biotechnological production of this compound can be developed, paving the way for its broader application in various industrial sectors.

CRISPR-Cas Systems for Targeted this compound Pathway Engineering

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) systems has revolutionized metabolic engineering, offering a powerful tool for precise and efficient genetic manipulation. In the context of this compound production, CRISPR-Cas systems, particularly CRISPR interference (CRISPRi), present a promising strategy for redirecting metabolic flux towards the desired biosynthetic pathway. While direct engineering of the this compound pathway using CRISPR-Cas has not been extensively reported, the principles have been demonstrated in the production of other valuable biocompounds.

CRISPRi utilizes a deactivated Cas9 (dCas9) protein, which can bind to a specific DNA target guided by a guide RNA (gRNA) but cannot cleave the DNA. This binding sterically hinders transcription, effectively downregulating the expression of target genes. This approach is particularly useful for simultaneously repressing multiple genes in competing metabolic pathways, thereby channeling precursor metabolites towards the pathway of interest. nih.govnih.gov

For instance, in Escherichia coli, a common host for biotechnological production, metabolic flux can be diverted towards a target molecule by downregulating genes in competing pathways. A study on isopentenol production demonstrated that by using a CRISPRi system to silence the transcription of genes like asnA, prpE, and gldA, the availability of precursors for the heterologous isopentenol biosynthesis pathway was increased, leading to enhanced product titers. nih.govosti.gov This same principle could be applied to enhance this compound production by downregulating pathways that compete for key precursors.

A potential strategy for engineering a this compound producing strain, such as E. coli, would involve:

Identifying Competing Pathways: Computational modeling and metabolic flux analysis can identify key nodes where metabolic pathways diverge from the this compound synthesis route.

Designing a gRNA Library: A library of gRNAs targeting genes in these competing pathways would be designed.

Implementing CRISPRi: The CRISPRi system, comprising dCas9 and the gRNA library, would be introduced into the host organism.

Screening and Optimization: High-throughput screening would identify the gRNA combinations that result in the highest this compound titers. Fine-tuning the level of gene repression can be crucial to balance the metabolic network and maximize production. nih.gov

The table below illustrates a hypothetical application of CRISPRi for enhancing this compound production in a microbial host by targeting competing pathways.

| Target Gene (Hypothetical) | Pathway | Rationale for Downregulation | Expected Outcome |

| pgi | Glycolysis/Gluconeogenesis | Redirecting glucose-6-phosphate towards the pentose phosphate pathway. | Increased precursor supply for this compound synthesis. |

| zwf | Pentose Phosphate Pathway | Modulating the flux to balance precursor and cofactor supply. | Optimized production of this compound. |

| ackA | Acetate Production | Reducing the formation of inhibitory byproducts. | Improved cell growth and this compound yield. |

Chemoenzymatic Synthesis of this compound and its Analogues

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve efficient and selective production of target molecules. This approach is particularly valuable for the synthesis of complex carbohydrates like this compound and its derivatives, where stereoselectivity is crucial.

Enzymatic Cascades for Stereoselective this compound Synthesis

Enzymatic cascades, where multiple enzymes work in tandem to convert a simple substrate into a complex product in a one-pot reaction, offer an elegant and efficient route for stereoselective synthesis. nih.gov The synthesis of this compound can be envisioned through a cascade involving dehydrogenases and potentially other enzymes to ensure the correct stereochemistry.

A plausible enzymatic cascade for this compound production from a suitable precursor like D-fucose would involve the action of an L-fucose dehydrogenase . This enzyme catalyzes the NAD(P)+-dependent oxidation of L-fucose to L-fucono-1,5-lactone, which then spontaneously hydrolyzes to L-fuconate. nih.govmegazyme.comsigmaaldrich.comuniprot.org While named for L-fucose, some dehydrogenases exhibit broader substrate specificity and could potentially act on D-fucose. Alternatively, a specific D-fucose dehydrogenase could be employed.

The key advantages of using enzymatic cascades include:

High Stereoselectivity: Enzymes are chiral catalysts and can produce a single stereoisomer with high purity. nih.govmdpi.com

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at moderate temperatures and pH, reducing the need for harsh chemicals and protecting groups.

Reduced Downstream Processing: The high selectivity of enzymes often leads to fewer byproducts, simplifying purification steps.

An example of a related biocatalytic process is the one-step synthesis of 2-keto-3-deoxy-D-gluconate (KDG) from D-gluconate using a gluconate dehydratase. This process achieves a high yield of stereochemically pure product, highlighting the efficiency of enzymatic synthesis. nih.govresearchgate.netnih.govarchaea.bio

The following table outlines a potential enzymatic cascade for this compound synthesis.

| Step | Enzyme | Substrate | Product | Cofactor |

| 1 | D-fucose dehydrogenase | D-Fucose | D-Fucono-1,5-lactone | NAD+/NADP+ |

| 2 | (Spontaneous or Lactonase) | D-Fucono-1,5-lactone | This compound | - |

Synthesis of this compound Derivatives for Biological Probing

This compound derivatives can serve as valuable tools for biological probing, for instance, as potential inhibitors of glycosidases or to study carbohydrate-protein interactions. The synthesis of such derivatives often involves a combination of chemical and enzymatic steps.

Fluorinated sugar analogues, for example, are known to be potent inhibitors of various enzymes. The synthesis of fluorinated L-fucose analogs has been reported to inhibit the proliferation of cancer cells. nih.gov A similar strategy could be employed for this compound, introducing fluorine atoms at specific positions of the sugar backbone to create potential enzyme inhibitors.

The synthesis of these derivatives could start with a chemically modified precursor, which is then subjected to enzymatic transformations. For example, a chemically synthesized D-fucose analogue could be converted to the corresponding this compound derivative using a suitable dehydrogenase. This chemoenzymatic approach allows for the introduction of a wide range of functional groups for biological probing. The synthesis of various glycosidase inhibitors has been demonstrated using this approach. semanticscholar.orgtubitak.gov.trnih.gov

Potential this compound derivatives for biological probing and their hypothetical applications are listed in the table below.

| Derivative | Functional Group | Potential Application |

| Fluoro-D-fuconate | Fluorine | Glycosidase inhibitor |

| Azido-D-fuconate | Azide | Click chemistry handle for bioconjugation |

| Amino-D-fuconate | Amine | Linker for attachment to solid supports or proteins |

Immobilized Enzyme Systems for this compound Production

For industrial-scale production, the use of free enzymes in solution can be economically challenging due to their instability and the difficulty of separating them from the product. Enzyme immobilization, the process of confining enzymes to a solid support, addresses these limitations and offers several advantages for continuous bioprocessing. mdpi.comacs.orgnih.gov

Advantages of Immobilized Enzymes:

Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing costs.

Enhanced Stability: Immobilization can protect enzymes from harsh environmental conditions such as extreme pH and temperature, leading to a longer operational lifespan. mdpi.com

Continuous Operation: Immobilized enzymes can be used in packed-bed or continuous stirred-tank reactors, allowing for a continuous production process.

Improved Product Purity: The ease of separating the enzyme from the reaction mixture simplifies downstream processing and leads to a purer product.

Various immobilization techniques can be employed, including adsorption, covalent binding, entrapment, and cross-linking. The choice of the support material and immobilization method depends on the specific enzyme and reaction conditions. For example, in the production of high-fructose corn syrup, multiple enzymes (α-amylase, glucoamylase, and glucose isomerase) have been co-immobilized in a single matrix to carry out a multi-step conversion from starch. nih.gov

A similar approach could be developed for this compound production, where the necessary enzymes of a cascade are immobilized. For instance, a D-fucose dehydrogenase could be immobilized on a suitable carrier material for the continuous conversion of D-fucose to this compound.

The table below summarizes different immobilization strategies and their potential application for this compound producing enzymes.

| Immobilization Method | Support Material | Advantages |

| Adsorption | Activated carbon, silica | Simple and mild conditions. |

| Covalent Binding | Chitosan, agarose | Strong attachment, prevents enzyme leaching. nih.gov |

| Entrapment | Alginate, polyacrylamide | Gentle immobilization, protects enzyme from the environment. nih.gov |

| Cross-linking | Glutaraldehyde | Carrier-free, high enzyme loading. |

This compound, a six-carbon sugar acid, is gaining increasing attention in various research fields, particularly within the realms of systems biology and advanced glycobiology. While L-fucose is more commonly found in biological structures, the study of this compound and its metabolic pathways is revealing new insights into microbial metabolism and the diversity of glycoconjugates across different organisms.

Emerging Research Paradigms and Future Directions in D Fuconate Studies

Interdisciplinary Approaches to D-Fuconate Research

Chemical Biology Tools for this compound Pathway Interrogation

Chemical biology tools play a crucial role in understanding the intricacies of metabolic pathways, including those involving this compound. Enzymes are central to these pathways, and studies often focus on their characterization and mechanism of action. For instance, this compound dehydratase, a key enzyme in this compound metabolism, belongs to the hydro-lyase family wikipedia.org. Studies on similar sugar acid dehydratases, such as L-arabinonate dehydratase, provide insights into the catalytic mechanisms that may be relevant to this compound dehydratase uef.firesearchgate.net. These enzymes often utilize metal cofactors, such as Mg2+, and involve the abstraction of a proton and subsequent elimination of a hydroxyl group researchgate.netscience.gov.

Specific chemical biology approaches used to interrogate these enzymes and pathways include:

Enzyme Purification and Characterization: Isolating and studying the kinetic properties and substrate specificity of enzymes like this compound dehydratase are fundamental steps nih.govsigmaaldrich.com. This involves techniques such as chromatography nih.gov.

Site-Directed Mutagenesis: Modifying specific amino acid residues in the enzyme can help elucidate the roles of those residues in catalysis and substrate binding researchgate.netnih.gov. Studies on variants of sugar acid dehydratases have shown how alterations in the protein sequence can affect activity and substrate preference, including for this compound nih.gov. For example, a variant (H579L) of Rhizobium leguminosarum L-arabinonate dehydratase showed increased activity on this compound compared to the wild type nih.gov.

Structural Studies: Determining the three-dimensional structure of this compound metabolizing enzymes, often in complex with substrates or inhibitors, provides detailed insights into the active site architecture and catalytic mechanism nih.gov. Crystal structures of related dehydratases offer models for understanding this compound dehydratase science.govnih.gov.

Substrate Analogues and Inhibitors: Synthesizing and utilizing molecules that mimic the structure of this compound or transition states of the enzymatic reaction can help probe enzyme mechanism and develop specific inhibitors researchgate.net.

Research has shown that sugar acid dehydratases can exhibit promiscuity, acting on multiple substrates nih.govresearchgate.net. This promiscuity can be investigated using libraries of sugar acids to determine the range of substrates an enzyme can process researchgate.net.

Data from kinetic analysis of a Rhizobium leguminosarum L-arabinonate dehydratase (RlArDHT) and its variant H579L on various sugar acids, including this compound, highlights the use of kinetic parameters (kcat/Km) as a tool for pathway interrogation and understanding enzyme specificity nih.gov.

| Substrate | RlArDHT Wild Type kcat/Km (M-1s-1) | RlArDHT H579L Variant kcat/Km (M-1s-1) |

| L-Arabinonate | High | High |

| D-Xylonate | Significantly lower | Significantly lower |

| D-Gluconate | Significantly lower | Significantly lower |

| This compound | Highest catalytic efficiency | Increased activity, highest catalytic efficiency |

| D-Galactonate | High | High |

Table 1: Kinetic parameters for RlArDHT and its H579L variant on various sugar acids. Data is representative of findings where relative efficiencies are discussed. nih.gov

Synthetic Biology Applications for this compound Related Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes. While direct synthetic biology applications specifically centered on this compound are still emerging, research on related metabolic pathways and enzymes provides a foundation for potential future applications.

The metabolic pathways involving sugar acids, including the catabolism of fucose and related deoxyhexoses, are targets for synthetic biology approaches aimed at producing valuable chemicals or engineered microorganisms with novel metabolic capabilities japsonline.comgoogle.com.

Potential synthetic biology applications related to this compound systems could include:

Engineered Microorganisms for this compound Production or Conversion: Designing microbial cell factories to produce this compound from readily available carbon sources or to convert this compound into other valuable compounds. This would involve identifying and potentially modifying the enzymes and transporters involved in this compound metabolism japsonline.com.

Designing Novel Catabolic Pathways: Creating artificial metabolic routes for the degradation of fucose or related compounds through the incorporation of enzymes like this compound dehydratase or engineered variants with desired substrate specificities japsonline.comgoogle.com. Systems biology approaches, utilizing tools like KEGG pathway maps and metabolic route explorers, can aid in the prediction and design of such pathways japsonline.com.

Enzyme Engineering for Improved Catalysis: Applying protein engineering techniques to this compound dehydratase or other relevant enzymes to enhance their catalytic efficiency, specificity, or stability for industrial or biotechnological processes nih.gov.

Development of Biosensors: Creating biosensors that can detect this compound levels, which could be useful for monitoring metabolic processes or for diagnostic purposes.

Research into the promiscuity of sugar acid dehydratases suggests that these enzymes can be modified to accept a wider range of substrates, opening possibilities for their use in novel synthetic pathways nih.govresearchgate.net. The identification of enzymes involved in the degradation of L-fucose through a pathway involving L-fuconate and 2-keto-3-deoxy-L-fuconate in organisms like Sulfolobus solfataricus and Xanthomonas campestris provides examples of natural pathways that can inspire synthetic designs researchgate.netuni-bielefeld.de.

A study exploring synthetic and systems biology approaches for designing metabolic bypasses mentions the theoretical derivation of reactions involving this compound, although noting that the conversion from 2-dehydro-3-deoxy-L-fuconate to this compound appears energetically unfavorable japsonline.com. This highlights the challenges and considerations in designing synthetic pathways involving this compound japsonline.com.

Unexplored Biological Roles and Metabolic Pathways of this compound

While the role of this compound as an intermediate in the metabolism of D-fucose, particularly in bacteria, is established wikipedia.orgnih.gov, its broader biological roles and the full extent of its metabolic pathways, especially in other organisms, remain areas of active and unexplored research.

D-fucose itself is a component of various glycoconjugates in mammals, playing roles in cell adhesion, immune response, and signal transduction oup.com. However, the catabolism of L-fucose in mammals through a pathway involving L-fuconate has been described, and its biological relevance is noted as largely unexplored nih.gov. The existence and significance of a similar catabolic pathway for D-fucose and this compound in mammals are less clear and warrant further investigation.

Potential unexplored areas include:

Presence and Metabolism in Eukaryotes: While bacterial metabolism of this compound is known, its presence and metabolic fate in various eukaryotic organisms, including plants and fungi, are not extensively characterized. Studies on fungal catabolic pathways for other sugar acids, like D-galacturonate, suggest that eukaryotic pathways can differ significantly from bacterial ones core.ac.uk.

Signaling Molecule or Regulator: this compound or its derivatives could potentially act as signaling molecules or regulators in certain biological processes. This is an area that requires dedicated investigation.

Role in Host-Microbe Interactions: Given that L-fucose metabolism in the gut microbiome is linked to the degradation of host-synthesized glycans nih.gov, this compound metabolism in gut microbes could also play a role in these interactions. The distribution of metabolic pathways for fucose degradation in the human gut microbiome is an active area of research nih.gov.

Alternative Metabolic Fates: Beyond the known dehydration reaction catalyzed by this compound dehydratase, this compound might be subject to other enzymatic transformations or incorporated into different metabolic routes under specific physiological conditions.

Research using systems biology approaches to compare the metabolism of different carbon sources, such as L-fucose and D-glucose, in microorganisms like Sulfolobus solfataricus has revealed novel degradation pathways and significant metabolic changes uni-bielefeld.de. Applying similar comprehensive approaches to study this compound metabolism could uncover previously unknown pathways and biological roles.

The identification of enzymes with broad substrate specificity, including activity on this compound, suggests that this compound might be a substrate for enzymes not exclusively dedicated to its metabolism, hinting at potential overlaps and connections with other metabolic networks nih.govresearchgate.net.

The biological relevance of many sugar acid metabolic pathways, even those partially characterized, often remains unexplored nih.gov. This underscores the need for further research to fully understand the physiological significance of this compound metabolism in various biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.